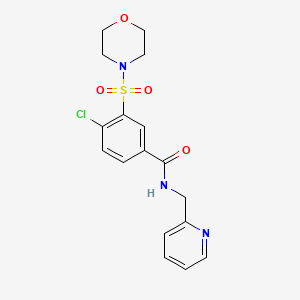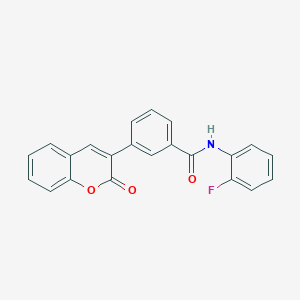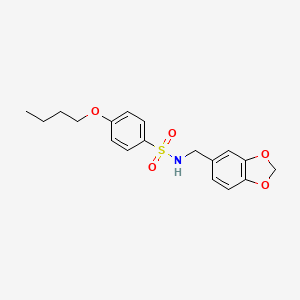
4-chloro-3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide
Descripción general
Descripción
This compound is part of a class of chemicals involved in various chemical syntheses and biological activities. While the specific compound "4-chloro-3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide" is not directly mentioned in available literature, related compounds have been studied for their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties. These studies provide insight into the broader chemical family's characteristics and potential applications in scientific research.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions. For example, the synthesis of antidepressant Befol, a compound with a similar structure, includes stages like synthesis of 4-chlorobenzoic acid chloroanhydride, synthesis of 3-morpholinopropionitrile, catalytic reduction, and final reaction between prepared intermediates in pyridine, highlighting the complexity and the chemical maneuvers required to construct such molecules (Donskaya et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is often characterized using techniques like X-ray crystallography. For instance, studies have determined the crystal and molecular structure of biologically active aromatic sulfonamides, revealing L-shaped structures stabilized via intramolecular hydrogen bonding, which is critical for their biological activity (Remko et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Analysis
4-Chloro-3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide and related compounds have been synthesized and analyzed for their molecular and crystal structures. Studies like those conducted by Remko et al. (2010) focus on understanding the structural dynamics of such compounds. Through X-ray molecular structure determination and computational chemistry approaches, these studies reveal the compounds' conformational behaviors in different states (solid, gas phase, and solution) and their intramolecular hydrogen bonding systems, which play crucial roles in their biological activities (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Antidepressant and Enzyme Inhibition
The compound has been linked to the synthesis of novel antidepressants, such as in the study by Donskaya et al. (2004), where its interactions with morpholine were explored for the development of Befol, a type A reversible MAO inhibitor. This research sheds light on its potential therapeutic applications and offers insights into optimizing its synthesis for commercial production (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Carbonic Anhydrase Inhibition
In medicinal chemistry, compounds such as 4-chloro-3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide are evaluated for their inhibitory effects on enzymes like carbonic anhydrase. Studies by Supuran et al. (2013) have identified aromatic sulfonamides, including morpholine derivatives, as inhibitors of carbonic anhydrase isoenzymes, which are crucial for various physiological functions. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Supuran, Maresca, Gregáň, & Remko, 2013).
Propiedades
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-15-5-4-13(17(22)20-12-14-3-1-2-6-19-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHARRHHVQSIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(morpholin-4-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4585094.png)

![1-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-1-pyridin-3-ylethanol](/img/structure/B4585117.png)
![3-(2-ethoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4585127.png)


![3-benzyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585142.png)
![allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4585146.png)
![1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585158.png)
![4-[2-(2,5-dichlorophenoxy)propanoyl]morpholine](/img/structure/B4585161.png)
![4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4585180.png)

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4585191.png)
![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)